4-Bromo-2-ethoxy-1-methylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

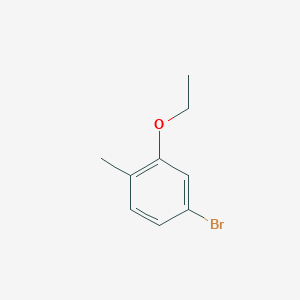

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-ethoxy-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-3-11-9-6-8(10)5-4-7(9)2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKMPDBGMEITHKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50702385 | |

| Record name | 4-Bromo-2-ethoxy-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50702385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871888-83-4 | |

| Record name | 4-Bromo-2-ethoxy-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50702385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-ethoxy-1-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Bromo-2-ethoxy-1-methylbenzene (CAS No. 871888-83-4). As a substituted aromatic ether, this compound presents a unique combination of functional groups that influence its behavior in chemical and biological systems. This document is intended to be a vital resource for researchers in medicinal chemistry, organic synthesis, and materials science, offering a detailed exploration of its structural and chemical characteristics. Due to the limited availability of experimental data for this specific isomer, this guide integrates predicted properties from validated computational models with established experimental protocols for its synthesis and characterization.

Introduction

This compound is a halogenated aromatic ether with a molecular structure that suggests its potential as a versatile intermediate in organic synthesis. The presence of a bromine atom offers a reactive site for cross-coupling reactions, while the ethoxy and methyl groups modulate the electronic and steric properties of the benzene ring. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective utilization in the design and development of novel chemical entities, including active pharmaceutical ingredients (APIs). This guide provides a detailed examination of these properties, offering both predicted data and robust experimental methodologies for their validation.

Chemical Identity and Molecular Structure

The unambiguous identification of a chemical compound is the cornerstone of reproducible scientific research. The structural and molecular details of this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 871888-83-4 | [1] |

| Molecular Formula | C₉H₁₁BrO | [1] |

| Molecular Weight | 215.09 g/mol | [1] |

| SMILES | CCOC1=C(C=CC(=C1)Br)C | [1] |

Molecular Structure:

Caption: 2D structure of this compound.

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational models provide reliable estimations of key physicochemical properties. The following data has been predicted using established algorithms and should be considered as a baseline for experimental validation.

| Property | Predicted Value | Method/Software |

| Melting Point | Not available (likely a liquid at room temp.) | - |

| Boiling Point | 243.3 ± 20.0 °C | Prediction based on related structures[2] |

| Density | 1.324 ± 0.06 g/cm³ | Prediction based on related structures[2] |

| LogP (Octanol-Water Partition Coefficient) | 3.7 | XLogP3 |

| Water Solubility | Low | Based on LogP and molecular structure |

| Polar Surface Area (PSA) | 9.23 Ų | - |

Proposed Synthesis: Williamson Ether Synthesis

A plausible and efficient route for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this proposed synthesis, 4-bromo-3-methylphenol would be deprotonated with a strong base to form the corresponding phenoxide, which then acts as a nucleophile to attack an ethyl halide.

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol for Synthesis

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-bromo-3-methylphenol (1 equivalent) and anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise over 15 minutes.

-

Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Alkylation: Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectral Data Analysis (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the ethoxy group, and the methyl group.

-

Aromatic Protons (δ 6.8-7.4 ppm): The three protons on the benzene ring will appear in this region. Their splitting pattern will be complex due to their different chemical environments and coupling with each other. The proton ortho to the bromine will likely be the most downfield.

-

Ethoxy Protons (δ 4.0-4.2 ppm, quartet; δ 1.3-1.5 ppm, triplet): The methylene protons (-OCH₂-) will appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) of the ethoxy group will appear as a triplet.

-

Methyl Protons (δ 2.2-2.4 ppm, singlet): The methyl group attached to the benzene ring will appear as a singlet as it has no adjacent protons to couple with.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the six carbons of the benzene ring. The carbon attached to the bromine atom will be shifted upfield due to the "heavy atom effect".[3] The carbons attached to the oxygen and methyl groups will also have characteristic shifts.

-

Ethoxy Carbons (δ 60-70 ppm, -OCH₂-; δ 14-16 ppm, -CH₃): The two carbons of the ethoxy group will appear in the aliphatic region of the spectrum.

-

Methyl Carbon (δ 15-20 ppm): The carbon of the methyl group on the ring will appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C-H stretching (aromatic): ~3030-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-2980 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹[4]

-

C-O stretching (aryl ether): Strong absorption around 1250 cm⁻¹[3][5]

-

C-Br stretching: ~500-600 cm⁻¹

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a characteristic fragmentation pattern.

-

Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z 214 and 216 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom.[6]

-

Major Fragments: Fragmentation will likely involve the loss of the ethyl group from the ethoxy moiety and cleavage of the ether bond.

Experimental Protocols for Physicochemical Property Determination

The following are standard protocols for the experimental determination of the key physicochemical properties of this compound.

Workflow for Property Determination

Caption: Experimental workflow for physicochemical characterization.

Boiling Point Determination (Distillation Method)

-

Apparatus Setup: Assemble a simple distillation apparatus with a small distilling flask, a condenser, a thermometer, and a receiving flask.

-

Sample Addition: Place a small volume of the purified compound into the distilling flask along with a few boiling chips.

-

Heating: Gently heat the flask.

-

Data Recording: Record the temperature at which the liquid is actively boiling and condensing, and the first drop of distillate is collected. This temperature is the boiling point.

Density Measurement

-

Tare Pycnometer: Accurately weigh a clean, dry pycnometer.

-

Fill with Sample: Fill the pycnometer with the liquid sample, ensuring there are no air bubbles.

-

Weigh Filled Pycnometer: Weigh the filled pycnometer.

-

Calculate Density: The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

Solubility Determination (Shake-Flask Method)

-

Preparation: Prepare a series of vials containing a known volume of various solvents (e.g., water, ethanol, acetone, hexane).

-

Addition of Solute: Add a small, accurately weighed amount of this compound to each vial.

-

Equilibration: Shake the vials at a constant temperature for 24 hours to ensure equilibrium is reached.

-

Analysis: After allowing any undissolved solid to settle, analyze the concentration of the solute in the supernatant using a suitable analytical technique such as UV-Vis spectroscopy or HPLC.

Safety and Handling

Based on the hazard statements for this compound, appropriate safety precautions must be taken.[1]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Handling: Handle in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While a significant portion of the data presented is based on computational predictions due to the limited availability of experimental results, this guide offers a robust framework for its synthesis and experimental characterization. The detailed protocols and predicted spectral data serve as a valuable starting point for researchers, enabling the confident use of this compound in further scientific endeavors. It is strongly recommended that the predicted values be experimentally verified to build a more complete and accurate profile of this versatile chemical intermediate.

References

- 1. achmem.com [achmem.com]

- 2. 2-Bromo-4-ethoxy-1-methylbenzene CAS#: 1445601-62-6 [m.chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 5. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. savemyexams.com [savemyexams.com]

4-Bromo-2-ethoxy-1-methylbenzene CAS number and registry information

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Building Block

4-Bromo-2-ethoxy-1-methylbenzene, a halogenated aromatic ether, is a versatile chemical intermediate with significant potential in the fields of organic synthesis and medicinal chemistry. Its unique substitution pattern—a bromine atom, an ethoxy group, and a methyl group on a benzene ring—provides multiple reactive sites for the construction of more complex molecular architectures. This guide offers a comprehensive overview of its chemical identity, properties, synthesis, and handling, providing researchers and drug development professionals with the critical information needed to effectively utilize this compound in their work.

Section 1: Core Registry and Chemical Identity

Correctly identifying a chemical compound is the foundation of sound scientific research. This compound is registered under the CAS number 871888-83-4 .[1][2] It is crucial to distinguish this compound from its isomers, such as 4-Bromo-1-ethoxy-2-methylbenzene (CAS No. 79636-93-4), as the differing positions of the functional groups can lead to vastly different chemical reactivity and biological activity.[3]

Molecular Structure and Properties

The structure of this compound is fundamental to understanding its reactivity. The electron-donating nature of the ethoxy and methyl groups influences the electron density of the aromatic ring, while the bromine atom serves as a key functional handle for a variety of chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 871888-83-4 | [1][2] |

| Molecular Formula | C₉H₁₁BrO | [1] |

| Molecular Weight | 215.09 g/mol | [1] |

| IUPAC Name | This compound | |

| SMILES | CCOC1=C(C=CC(=C1)Br)C | [1] |

| Physical State | Not experimentally verified; likely a liquid or low-melting solid | |

| Storage | Sealed in a dry environment at room temperature. | [1] |

Structural Visualization

The following diagram illustrates the molecular structure of this compound, highlighting the spatial arrangement of its functional groups.

Caption: Molecular structure of this compound.

Section 2: Synthesis and Reactivity

Plausible Synthetic Pathway

A logical synthetic route would involve the Williamson ether synthesis, a robust and widely used method for preparing ethers.

Caption: A plausible synthetic workflow for this compound.

Key Reactions and Mechanistic Insights

The bromine atom on the aromatic ring is a versatile functional group that can participate in a wide array of cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, particularly in the construction of carbon-carbon and carbon-heteroatom bonds, which are prevalent in many pharmaceutical compounds.

Potential transformations of this compound include:

-

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst to form a new C-C bond.

-

Heck Reaction: Palladium-catalyzed reaction with an alkene to form a substituted alkene.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a new C-N bond.

-

Sonogashira Coupling: Palladium and copper-catalyzed reaction with a terminal alkyne to create a C-C bond.

The ethoxy and methyl groups, being electron-donating, activate the benzene ring towards electrophilic aromatic substitution, although the steric hindrance they provide, along with the directing effect of the bromine, will influence the regioselectivity of such reactions.

Section 3: Applications in Research and Drug Development

Halogenated aromatic compounds are invaluable building blocks in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). While specific examples detailing the use of this compound are not extensively documented in publicly available literature, its structural motifs are present in various compounds of medicinal interest. Its utility lies in its ability to serve as a scaffold upon which molecular complexity can be built through the aforementioned cross-coupling reactions. For instance, the related compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is a known intermediate in the synthesis of dapagliflozin, a medication used to treat type 2 diabetes.[4][5] This highlights the potential of such brominated ethers in the development of novel therapeutics.

Section 4: Safety, Handling, and Disposal

As with any chemical reagent, proper safety precautions are paramount when handling this compound. While a comprehensive, experimentally verified Material Safety Data Sheet (MSDS) for this specific compound is not widely available, information from suppliers and data for structurally similar compounds can provide guidance.

Hazard Identification

Based on supplier information, this compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H332: Harmful if inhaled.[1]

-

H335: May cause respiratory irritation.[1]

The signal word for this compound is "Warning".[1]

Recommended Handling Procedures

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear suitable chemical-resistant gloves.

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1]

-

Disposal: Dispose of this material and its container through a licensed professional waste disposal service, in accordance with local, state, and federal regulations.

Section 5: Conclusion and Future Outlook

This compound represents a valuable, albeit currently under-documented, synthetic intermediate. Its structural features make it an attractive starting material for the synthesis of a wide range of more complex molecules with potential applications in medicinal chemistry and materials science. Further research into its synthesis, reactivity, and applications is warranted to fully unlock its potential. This guide provides a foundational understanding of this compound, empowering researchers to incorporate it into their synthetic strategies with a strong awareness of its chemical properties and the necessary safety precautions.

References

- 1. achmem.com [achmem.com]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. 4-Bromo-1-ethoxy-2-methylbenzene,(CAS# 79636-93-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 5. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

Spectroscopic Characterization of 4-Bromo-2-ethoxy-1-methylbenzene: A Technical Guide

Molecular Structure and Spectroscopic Overview

The structure of 4-Bromo-2-ethoxy-1-methylbenzene features a benzene ring with three substituents: a bromine atom, an ethoxy group, and a methyl group. The relative positions of these groups dictate the electronic environment of each atom, which in turn governs the appearance of its NMR, IR, and mass spectra.

¹H NMR Spectroscopy: Probing the Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the number, connectivity, and chemical environment of hydrogen atoms.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the ethoxy group protons, and the methyl group protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic H (position 3) | ~ 6.8 | d | ~ 8.0 | 1H |

| Aromatic H (position 5) | ~ 7.2 | dd | ~ 8.0, ~ 2.0 | 1H |

| Aromatic H (position 6) | ~ 7.3 | d | ~ 2.0 | 1H |

| Methylene (-OCH₂CH₃) | ~ 4.0 | q | ~ 7.0 | 2H |

| Methyl (Aromatic-CH₃) | ~ 2.2 | s | - | 3H |

| Methyl (-OCH₂CH₃) | ~ 1.4 | t | ~ 7.0 | 3H |

Rationale for Predicted Chemical Shifts and Multiplicities

-

Aromatic Protons: The ethoxy group is an activating, ortho-, para-directing group due to the resonance effect of the oxygen lone pairs, which shields the ortho and para protons, shifting them upfield. The methyl group is also weakly activating and ortho-, para-directing. Conversely, the bromine atom is a deactivating, ortho-, para-directing group, with its inductive electron-withdrawing effect generally outweighing its resonance-donating effect. The interplay of these effects leads to the predicted chemical shifts. The proton at position 3 is ortho to the strongly donating ethoxy group and is expected to be the most shielded. The proton at position 5 will be split by the protons at positions 3 and 6, resulting in a doublet of doublets. The proton at position 6 will appear as a doublet due to coupling with the proton at position 5.

-

Ethoxy Group: The methylene protons (-OCH₂-) are adjacent to an electronegative oxygen atom, which deshields them, causing a downfield shift to around 4.0 ppm. They are split by the three neighboring methyl protons into a quartet. The terminal methyl protons (-CH₃) of the ethoxy group are further from the oxygen and thus appear more upfield, around 1.4 ppm, and are split into a triplet by the two methylene protons.

-

Methyl Group: The methyl group attached to the aromatic ring is relatively shielded and is expected to appear as a singlet around 2.2 ppm.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environments.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (C-CH₃) | ~ 125 |

| C2 (C-OCH₂CH₃) | ~ 155 |

| C3 (C-H) | ~ 115 |

| C4 (C-Br) | ~ 118 |

| C5 (C-H) | ~ 132 |

| C6 (C-H) | ~ 130 |

| Methylene (-OCH₂CH₃) | ~ 64 |

| Methyl (Aromatic-CH₃) | ~ 16 |

| Methyl (-OCH₂CH₃) | ~ 15 |

Justification for Predicted Chemical Shifts

-

Aromatic Carbons: The carbon atom attached to the ethoxy group (C2) is expected to be the most downfield due to the strong deshielding effect of the oxygen atom. The carbon bearing the bromine atom (C4) will be shifted upfield due to the "heavy atom effect" of bromine, a phenomenon where the large electron cloud of the halogen provides shielding.[1][2] The other aromatic carbon signals are influenced by the combined electronic effects of the substituents.

-

Alkyl Carbons: The methylene carbon of the ethoxy group is directly attached to oxygen and will be significantly deshielded. The two methyl carbons will appear at the most upfield region of the spectrum.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Tune the spectrometer to the ¹³C frequency.

-

Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrational frequencies of the bonds.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

| Aromatic C-H stretch | 3100 - 3000 |

| Aliphatic C-H stretch | 3000 - 2850 |

| Aromatic C=C stretch | 1600 - 1450 |

| C-O stretch (Aryl ether) | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) |

| C-Br stretch | 600 - 500 |

Interpretation of Predicted IR Spectrum

The IR spectrum will provide clear evidence for the key functional groups. The presence of both aromatic and aliphatic C-H stretches will be observed. The characteristic aromatic C=C stretching bands will confirm the presence of the benzene ring. Strong absorptions corresponding to the aryl ether C-O stretching will be a key indicator of the ethoxy group. Finally, a band in the low-frequency region will be indicative of the C-Br bond. The substitution pattern on the benzene ring can also be inferred from the out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the liquid or solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Scan: Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.

-

Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): The mass spectrum will show a characteristic pair of molecular ion peaks of approximately equal intensity at m/z = 214 and 216, corresponding to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

Major Fragments:

-

m/z = 185/187: Loss of an ethyl group (-C₂H₅) from the molecular ion.

-

m/z = 171/173: Loss of an ethoxy radical (-OC₂H₅) from the molecular ion.

-

m/z = 106: Loss of a bromine radical from the fragment at m/z = 185/187.

-

Fragmentation Pathway

Under electron ionization (EI), the this compound molecule will be ionized to form the molecular ion. This ion can then undergo fragmentation through various pathways, with the most common being the cleavage of the bonds adjacent to the oxygen atom and the aromatic ring.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC).

-

Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide has provided a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound. By combining the information from these complementary analytical techniques, a complete and unambiguous structural elucidation can be achieved. The predicted data serves as a reliable benchmark for researchers working with this compound or structurally related molecules. The outlined experimental protocols represent standard practices in the field, ensuring the acquisition of high-quality data for confident analysis.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 4-Bromo-2-ethoxy-1-methylbenzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physicochemical properties and biological activity. For drug development professionals, understanding the crystal structure of a compound is paramount for rational drug design, polymorphism screening, and intellectual property protection. This in-depth technical guide focuses on the crystallographic analysis of 4-Bromo-2-ethoxy-1-methylbenzene derivatives, a class of compounds with potential applications in medicinal chemistry. By dissecting the synthesis, single-crystal X-ray diffraction analysis, and supramolecular features of a representative derivative, this guide provides a comprehensive framework for researchers working with halogenated aromatic compounds. We will explore the causal relationships behind experimental choices and underscore the self-validating nature of crystallographic protocols, offering field-proven insights for both novice and experienced scientists.

Introduction: The Significance of Crystal Structure in Drug Discovery

The journey of a drug from a laboratory curiosity to a clinical candidate is paved with meticulous characterization. Among the most crucial of these characterization techniques is single-crystal X-ray diffraction (XRD), which provides an unambiguous determination of a molecule's solid-state structure.[1] This knowledge is not merely academic; it directly impacts:

-

Structure-Activity Relationships (SAR): A definitive crystal structure illuminates the spatial orientation of functional groups, enabling researchers to understand how a molecule interacts with its biological target. This is the cornerstone of rational drug design and lead optimization.

-

Polymorphism: The ability of a compound to exist in multiple crystalline forms, known as polymorphs, can have profound implications for a drug's solubility, bioavailability, and stability. Crystallographic analysis is essential for identifying and characterizing these different forms.

-

Intellectual Property: A solved crystal structure provides a unique and defensible fingerprint of a new chemical entity, strengthening patent claims.

This guide will use a specific derivative, 4-Bromo-2-[1-(4-ethoxyphenyl)-1-methylethyl]-1-methylbenzene, as a case study to illustrate the principles and practices of crystal structure determination.[2][3]

Synthesis and Crystallization: The Gateway to a High-Resolution Structure

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The synthesis of this compound derivatives often involves multi-step reaction sequences.

General Synthetic Strategies

The synthesis of polysubstituted benzenes, such as the title compound class, requires careful consideration of the directing effects of existing substituents on the aromatic ring.[4] Common synthetic routes may involve:

-

Friedel-Crafts Alkylation/Acylation: To introduce alkyl or acyl groups onto the benzene ring.

-

Bromination: Electrophilic aromatic substitution with reagents like Br₂/FeBr₃ to install the bromine atom.[4]

-

Williamson Ether Synthesis: To form the ethoxy group from a corresponding phenol.

A plausible synthetic pathway for a derivative like 4-Bromo-2-[1-(4-ethoxyphenyl)-1-methylethyl]-1-methylbenzene would involve the coupling of substituted aromatic precursors. The specific route taken is dictated by the desired substitution pattern and the reactivity of the starting materials.

Experimental Protocol: Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to encourage slow, ordered molecular packing. A common and effective method is slow evaporation:

-

Solvent Selection: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., chloroform and petroleum ether) to the point of saturation.[5] The choice of solvent is critical as it can influence the resulting crystal packing and even the polymorphic form.

-

Evaporation: Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Crystal Harvesting: Carefully select a well-formed, transparent crystal of appropriate size (typically 0.1-0.3 mm in each dimension) for mounting.[2]

Caption: Workflow for growing single crystals via slow evaporation.

Single-Crystal X-ray Diffraction: Deciphering the Molecular Blueprint

X-ray crystallography is a powerful analytical technique that leverages the diffraction of X-rays by the ordered arrangement of atoms in a crystal to determine the precise location of each atom in three-dimensional space.[1]

The Underlying Principles

When a beam of monochromatic X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. Due to the periodic arrangement of atoms in the crystal lattice, the scattered waves interfere with each other, leading to a unique diffraction pattern of constructive interference (spots) and destructive interference (dark areas). The geometry and intensity of these diffracted beams are governed by Bragg's Law. By measuring the positions and intensities of a vast number of these diffraction spots, a three-dimensional electron density map of the unit cell can be reconstructed.

Experimental Workflow

The process of determining a crystal structure via single-crystal XRD follows a well-defined, self-validating workflow:

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

-

Data Collection: A mounted crystal is placed in a diffractometer and irradiated with X-rays. The crystal is rotated, and the diffraction pattern is recorded at various orientations. For the derivative 4-Bromo-2-[1-(4-ethoxyphenyl)-1-methylethyl]-1-methylbenzene, data was collected on a Rigaku Saturn diffractometer.[2]

-

Data Reduction and Integration: The raw diffraction images are processed to determine the intensity and position of each reflection. An absorption correction is applied to account for the absorption of X-rays by the crystal itself.[2]

-

Structure Solution: This is the most critical step, where the "phase problem" is solved to generate an initial electron density map. Modern direct methods or Patterson methods are typically employed.

-

Structure Refinement: The initial atomic positions are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This iterative process minimizes the R-factor, a measure of the goodness of fit.

-

Validation and Analysis: The final structure is validated using various crystallographic checks to ensure its chemical and geometric sensibility. The resulting structural information, including bond lengths, bond angles, and torsion angles, is then analyzed.

Crystal Structure Analysis of 4-Bromo-2-[1-(4-ethoxyphenyl)-1-methylethyl]-1-methylbenzene

The crystallographic data for this derivative provides a wealth of information about its molecular and supramolecular structure.[2][3]

Crystallographic Data

| Parameter | Value |

| Chemical Formula | C₁₈H₂₁BrO |

| Molecular Weight | 333.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 11.164 (2) Å |

| b | 9.5142 (19) Å |

| c | 16.135 (3) Å |

| β | 110.21 (3)° |

| Volume | 1608.2 (6) ų |

| Z | 4 |

| Temperature | 293 K |

| R-factor | 0.051 |

Data sourced from Li et al. (2010).[2][3]

Molecular Conformation

The analysis of the crystal structure of 4-Bromo-2-[1-(4-ethoxyphenyl)-1-methylethyl]-1-methylbenzene reveals a non-planar conformation. The dihedral angle between the two aromatic rings is a significant 85.72°.[2][3] This twisted arrangement is a consequence of steric hindrance between the bulky substituents on the benzene rings.

Supramolecular Interactions and Crystal Packing

In the absence of strong hydrogen bond donors and acceptors, the crystal packing of this derivative is primarily governed by weaker van der Waals forces.[2][3] This is a common feature in many organic molecules. The bromine atom, with its large and polarizable electron cloud, can participate in halogen bonding, a type of non-covalent interaction that can influence crystal packing. While not explicitly mentioned as the dominant force in this particular structure, the potential for Br···O or Br···π interactions should be considered in related derivatives. The study of these weak interactions is crucial for understanding polymorphism and crystal engineering.

Implications for Drug Development

The detailed structural information obtained from crystallographic studies of this compound derivatives has several key implications for drug development:

-

Pharmacophore Modeling: The precise conformation of the molecule provides a template for pharmacophore modeling and virtual screening to identify other compounds with similar binding properties.

-

Analogue Design: Understanding the steric and electronic effects of the bromo and ethoxy substituents can guide the design of new analogues with improved potency, selectivity, or pharmacokinetic properties.

-

Solid-State Characterization: The crystallographic data serves as a benchmark for the solid-state characterization of the active pharmaceutical ingredient (API), which is a regulatory requirement.

Conclusion

The determination of the crystal structure of this compound derivatives, as exemplified by 4-Bromo-2-[1-(4-ethoxyphenyl)-1-methylethyl]-1-methylbenzene, is a powerful tool for elucidating their molecular architecture. This knowledge, derived from a rigorous and self-validating experimental workflow, provides invaluable insights for medicinal chemists and drug development professionals. From guiding synthetic strategies to informing rational drug design and ensuring the solid-state integrity of an API, single-crystal X-ray diffraction remains an indispensable technique in the modern pharmaceutical sciences.

References

- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 2. 4-Bromo-2-[1-(4-ethoxyphenyl)-1-methylethyl]-1-methylbenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Bromo-2-[1-(4-eth-oxy-phen-yl)-1-methyl-eth-yl]-1-methyl-benzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

Solubility characteristics of 4-Bromo-2-ethoxy-1-methylbenzene in organic solvents

An In-depth Technical Guide to the Solubility Characteristics of 4-Bromo-2-ethoxy-1-methylbenzene in Organic Solvents

Authored by: Your Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of this compound. The document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. It delves into the predicted solubility based on the compound's physicochemical properties, outlines detailed experimental protocols for solubility determination, and discusses the critical factors influencing solubility. Safety and handling precautions are also provided to ensure safe laboratory practices.

Introduction to this compound

This compound is an aromatic organic compound with the molecular formula C9H11BrO. Its structure consists of a benzene ring substituted with a bromine atom, an ethoxy group, and a methyl group. This substitution pattern imparts specific physicochemical properties that govern its behavior in various solvents. Understanding its solubility is crucial for a wide range of applications, including organic synthesis, reaction kinetics, purification processes like recrystallization, and formulation development in the pharmaceutical industry. The efficiency of a chemical reaction, the ease of product isolation, and the bioavailability of a potential drug candidate can all be significantly influenced by the solubility of the starting materials and intermediates.

Physicochemical Properties

| Property | Predicted/Inferred Value | Source/Rationale |

| Molecular Formula | C9H11BrO | Based on chemical structure[1][2] |

| Molecular Weight | 215.09 g/mol | Calculated from the molecular formula[1][2] |

| Appearance | Likely a liquid or low-melting solid | Inferred from similar structures like 4-bromoanisole (melts at 9-10°C)[3][4] |

| Boiling Point | Predicted to be around 238.7°C | Supplier data |

| Polarity | Moderately polar | Due to the presence of the polar C-O-C ether linkage and the C-Br bond, but also the nonpolar benzene ring and alkyl groups. |

The presence of both polar (ethoxy, bromo) and nonpolar (methyl, benzene ring) groups suggests that this compound will exhibit intermediate polarity. This structural aspect is the primary determinant of its solubility in various organic solvents, based on the principle of "like dissolves like".[5][6]

Theoretical Solubility Profile

The adage "like dissolves like" is the foundational principle for predicting solubility.[5][6] This means that a solute will dissolve best in a solvent that has a similar polarity.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Given the significant nonpolar character of the benzene ring and methyl group, this compound is expected to be readily soluble in nonpolar organic solvents.[7] These solvents can effectively solvate the nonpolar regions of the molecule through van der Waals interactions.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents have dipole moments and can engage in dipole-dipole interactions with the polar ether and bromo groups of the solute. Therefore, good solubility is anticipated in these solvents.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): While these solvents are polar, their primary mode of interaction is hydrogen bonding. Since this compound does not have hydrogen bond-donating capabilities, its solubility in protic solvents might be slightly less than in aprotic solvents of similar polarity. However, the oxygen atom in the ethoxy group can act as a hydrogen bond acceptor, which should still allow for considerable solubility.

-

Aqueous Solubility: Due to its predominantly nonpolar, hydrophobic structure, this compound is expected to be insoluble or immiscible in water.[6]

Experimental Determination of Solubility

To obtain precise solubility data, experimental determination is necessary. The following protocols describe standard methods for qualitative and quantitative solubility assessment.

Qualitative Solubility Assessment

This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Protocol:

-

Add approximately 20-30 mg of this compound to a small test tube.

-

Add 1 mL of the chosen solvent to the test tube in 0.25 mL increments.

-

After each addition, cap the test tube and vortex or shake vigorously for 30 seconds.

-

Visually inspect the solution for the presence of undissolved solute.

-

If the solute completely dissolves, it is considered "soluble." If some but not all of the solute dissolves, it is "partially soluble." If no significant amount of the solute dissolves, it is "insoluble."

-

Record the observations for each solvent tested.

Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This is a widely accepted method for determining the equilibrium solubility of a compound at a specific temperature.

Protocol:

-

Prepare a series of vials for each solvent to be tested.

-

Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.

-

Add a known volume of the solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25°C) and agitate for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

After reaching equilibrium, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled pipette to avoid temperature-induced precipitation.

-

Filter the withdrawn sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining undissolved solid.

-

Dilute the filtered sample with a suitable solvent to a concentration within the analytical range.

-

Analyze the concentration of this compound in the diluted sample using a calibrated analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Calculate the original solubility in units such as mg/mL or mol/L.

Diagram: Experimental Workflow for Quantitative Solubility Determination

References

- 1. achmem.com [achmem.com]

- 2. 4-Bromo-1-ethoxy-2-methylbenzene,(CAS# 79636-93-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. fishersci.fr [fishersci.fr]

- 5. chem.ws [chem.ws]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. solubilityofthings.com [solubilityofthings.com]

Quantum Chemical-Guided Analysis of 4-Bromo-2-ethoxy-1-methylbenzene: A Technical Guide for Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical guide for performing quantum chemical calculations on 4-Bromo-2-ethoxy-1-methylbenzene, a molecule of interest in medicinal chemistry and materials science. We delve into the theoretical underpinnings and practical applications of Density Functional Theory (DFT) and Hartree-Fock (HF) methods to elucidate this compound's electronic structure, reactivity, and spectroscopic properties. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for molecular design and analysis. We offer a self-validating protocol, from geometry optimization to the prediction of key molecular descriptors, including Mulliken charges, HOMO-LUMO energy gaps, and vibrational frequencies. All methodologies are grounded in authoritative scientific literature, ensuring technical accuracy and reproducibility.

Introduction: The Significance of In Silico Analysis for Substituted Benzenes

This compound belongs to the class of halogenated aromatic compounds, which are pivotal scaffolds in the development of novel therapeutic agents and functional materials.[1][2] The precise arrangement of its substituents—a bromine atom, an ethoxy group, and a methyl group on a benzene ring—governs its physicochemical properties and biological activity. Understanding the intricate interplay of these functional groups at a quantum mechanical level is paramount for predicting molecular behavior and designing next-generation analogues with enhanced efficacy and safety profiles.

Quantum chemical calculations offer a powerful and cost-effective avenue to explore the molecular landscape, providing insights that are often challenging to obtain through experimental methods alone. By solving the Schrödinger equation, or a simplified form of it, we can determine a molecule's electronic structure, which in turn dictates its geometry, reactivity, and spectroscopic signatures. This in silico approach allows for the rapid screening of virtual compounds, prioritization of synthetic targets, and a deeper understanding of structure-activity relationships (SAR).

This guide will focus on two of the most widely used quantum chemical methods: Density Functional Theory (DFT) and Hartree-Fock (HF) theory.[3][4][5][6] We will employ the versatile and powerful Gaussian software package to perform these calculations.[7][8][9][10][11]

Theoretical Framework: A Tale of Two Methodologies

The choice of a computational method is a critical decision that balances accuracy with computational cost. For a molecule like this compound, both DFT and HF offer reliable results, each with its own strengths.

2.1. Hartree-Fock (HF) Theory: The Foundational Approach

Hartree-Fock theory is a cornerstone of quantum chemistry.[3][4][5][6] It approximates the many-electron wavefunction as a single Slater determinant, where each electron moves in the average field of all other electrons. While this mean-field approximation neglects electron correlation, it provides a qualitatively correct description of the electronic structure for many closed-shell molecules. For substituted benzenes, HF calculations can yield valuable information about molecular orbitals and charge distributions.[3]

2.2. Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

Density Functional Theory has emerged as the most popular method for quantum chemical calculations due to its excellent balance of accuracy and computational efficiency.[12][13] Instead of the complex many-electron wavefunction, DFT focuses on the much simpler electron density to determine the energy of the system. The accuracy of a DFT calculation is determined by the chosen exchange-correlation functional, which approximates the quantum mechanical effects of exchange and correlation. For halogenated aromatic compounds, hybrid functionals like B3LYP have demonstrated excellent performance.[14][15][16]

2.3. The Importance of the Basis Set

The basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set significantly impacts the accuracy of the calculation. For molecules containing heavier elements like bromine, it is crucial to use a basis set that can adequately describe the core and valence electrons. Pople-style basis sets, such as 6-311+G(d,p), are a common and reliable choice.[15][16] For even greater accuracy, especially when investigating properties sensitive to electron correlation, Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) or basis sets incorporating effective core potentials (ECPs) for the bromine atom can be employed.[17][18][19][20]

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines the systematic procedure for performing quantum chemical calculations on this compound using the Gaussian software suite.[7][8][9]

3.1. Step 1: Molecular Structure Input

The initial step involves creating a 3D model of this compound. This can be accomplished using a molecular builder within a graphical user interface like GaussView or by providing the Cartesian coordinates of each atom in the input file.

3.2. Step 2: Geometry Optimization

The initial molecular structure is typically not at its lowest energy conformation. A geometry optimization calculation is performed to find the equilibrium structure of the molecule. This is a crucial step as many molecular properties are sensitive to the geometry.

-

Methodology:

-

Select a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).

-

Specify the Opt keyword in the Gaussian input file.

-

Run the calculation.

-

Verify that the optimization has converged to a true minimum by performing a subsequent frequency calculation. A true minimum will have no imaginary frequencies.

-

3.3. Step 3: Vibrational Frequency Analysis

A frequency calculation serves two primary purposes: to confirm that the optimized geometry is a true minimum on the potential energy surface and to predict the infrared (IR) and Raman spectra of the molecule.[21][22][23][24][25]

-

Methodology:

-

Use the optimized geometry from the previous step.

-

Specify the Freq keyword in the Gaussian input file at the same level of theory used for the optimization.

-

Analyze the output to ensure the absence of imaginary frequencies.

-

The calculated vibrational frequencies can be compared with experimental IR spectra for validation.

-

3.4. Step 4: Electronic Structure and Property Calculations

Once the optimized geometry is obtained, a single-point energy calculation can be performed to compute various electronic properties.

-

Methodology:

Computational Workflow Diagram

Caption: A schematic of the computational workflow.

Data Presentation and Analysis: Unveiling Molecular Insights

The output of these calculations provides a wealth of quantitative data that can be used to understand the properties of this compound.

4.1. Optimized Geometry

The geometry optimization yields the precise bond lengths and angles of the molecule in its lowest energy state. This information is fundamental for understanding steric effects and conformational preferences.

Table 1: Predicted Geometric Parameters for this compound (B3LYP/6-311+G(d,p))

| Parameter | Value (Å or °) |

| C-Br Bond Length | Value |

| C-O (ethoxy) Bond Length | Value |

| C-C (aromatic) Bond Lengths | Range of Values |

| C-C-C Bond Angles | Range of Values |

| (Note: Actual values would be populated from the Gaussian output file.) |

4.2. Mulliken Population Analysis

Mulliken population analysis provides a way to estimate the partial atomic charges on each atom in the molecule.[26][27][28][29][30] This is invaluable for understanding the electrostatic potential and identifying sites susceptible to nucleophilic or electrophilic attack.

Table 2: Calculated Mulliken Atomic Charges (B3LYP/6-311+G(d,p))

| Atom | Charge (e) |

| Br | Value |

| O (ethoxy) | Value |

| C (attached to Br) | Value |

| C (attached to O) | Value |

| C (attached to methyl) | Value |

| (Note: Actual values would be populated from the Gaussian output file.) |

4.3. Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate an electron, while the energy of the LUMO is related to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.[14][15][16][31][32] A smaller gap suggests higher reactivity.[32]

Table 3: Frontier Molecular Orbital Energies (B3LYP/6-311+G(d,p))

| Orbital | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| HOMO-LUMO Gap | Value |

| (Note: Actual values would be populated from the Gaussian output file.) |

Molecular Orbital Relationship Diagram

Caption: Relationship between HOMO, LUMO, and the energy gap.

Conclusion: From Calculation to Application

This technical guide has provided a comprehensive framework for conducting and interpreting quantum chemical calculations on this compound. By following the outlined protocols, researchers can gain deep insights into the electronic structure, reactivity, and spectroscopic properties of this important molecule. These in silico-derived parameters are invaluable for guiding synthetic efforts, interpreting experimental data, and ultimately accelerating the drug discovery and development process. The principles and methodologies described herein are broadly applicable to a wide range of organic molecules, empowering scientists to harness the predictive power of computational chemistry in their research endeavors.

References

- 1. conservancy.umn.edu [conservancy.umn.edu]

- 2. research.wur.nl [research.wur.nl]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Coupled Hartree-Fock calculations of nuclear magnetic resonance carbon-carbon coupling constants in substituted benzenes | Scilit [scilit.com]

- 6. Uncoupled Hartree-Fock calculation of ring currents in substituted benzenes [iris.unimore.it]

- 7. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 8. ritme.com [ritme.com]

- 9. gaussian.com [gaussian.com]

- 10. GAMESS, Gaussian - software for Quantum Chemistry [biomolecular-modeling.com]

- 11. Chemical calculation software / General-purpose quantum chemistry calculation program 'Gaussian' | ヒューリンクス - Powered by ipros [pr.mono.ipros.com]

- 12. researchgate.net [researchgate.net]

- 13. ymerdigital.com [ymerdigital.com]

- 14. Frontiers | HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation [frontiersin.org]

- 15. HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation [ouci.dntb.gov.ua]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. echemi.com [echemi.com]

- 19. youtube.com [youtube.com]

- 20. Theoretical Studies on Structures, Properties and Dominant Debromination Pathways for Selected Polybrominated Diphenyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frequencies and Thermochemistry | Rowan [rowansci.com]

- 22. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. annualreviews.org [annualreviews.org]

- 25. Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 26. MullikenPopulation — | QuantumATKX-2025.06 Documentation [docs.quantumatk.com]

- 27. Calculating the Mulliken population [gqcg.github.io]

- 28. m.youtube.com [m.youtube.com]

- 29. Mulliken population analysis in CASTEP [tcm.phy.cam.ac.uk]

- 30. Mulliken [cup.uni-muenchen.de]

- 31. pubs.acs.org [pubs.acs.org]

- 32. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: 4-Bromo-2-ethoxy-1-methylbenzene as a Versatile Building Block in Modern Organic Synthesis

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic applications of 4-Bromo-2-ethoxy-1-methylbenzene. This versatile aryl bromide serves as a pivotal building block for constructing complex molecular architectures, primarily through its participation in a variety of powerful cross-coupling reactions and organometallic transformations. We will explore its reactivity, provide in-depth, field-proven protocols for key synthetic transformations, and explain the mechanistic rationale behind experimental choices to ensure reproducible and high-yielding outcomes.

Introduction: The Strategic Value of this compound

This compound is a substituted aromatic compound whose synthetic utility is anchored in its distinct structural features. The presence of a bromine atom on the aromatic ring renders it an excellent electrophilic partner in a multitude of transition metal-catalyzed cross-coupling reactions.[1][2] The electron-donating ethoxy and methyl groups influence the electronic properties of the benzene ring, affecting the reactivity of the C-Br bond and providing steric and electronic handles for directing subsequent synthetic steps.

Its structure is particularly valuable in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials.[2][3] For instance, structurally related scaffolds are crucial intermediates in the synthesis of SGLT2 inhibitors like Dapagliflozin, highlighting the importance of this substitution pattern in medicinal chemistry.[3][4] This guide focuses on harnessing the reactivity of the C-Br bond for the construction of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₁BrO |

| Molecular Weight | 215.09 g/mol |

| Appearance | Solid or liquid |

| CAS Number | 79636-93-4 |

| Purity | ≥98% (typical) |

| Storage | Sealed in a dry environment at room temperature. |

Core Applications & Synthetic Strategies

The bromine atom of this compound is the primary reactive site, enabling its use in several cornerstone reactions of modern organic synthesis. The general workflow involves transforming the C-Br bond into a more complex functional group or using it as a handle for creating new bonds.

Figure 1: Key synthetic pathways utilizing this compound.

Palladium-Catalyzed Cross-Coupling: A Gateway to Complexity

Palladium-catalyzed cross-coupling reactions are indispensable tools in organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[5][6][7] The general mechanism for these reactions involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination.[5][7][8]

The Suzuki-Miyaura reaction is one of the most powerful methods for constructing biaryl structures by coupling an aryl halide with an organoboron species, such as a boronic acid or ester.[9][10][11] This reaction is prized for its mild conditions, the commercial availability of a vast array of boronic acids, and the low toxicity of its boron-containing byproducts.[12][13]

Causality Behind Experimental Choices:

-

Catalyst: A palladium(0) source is required to initiate the catalytic cycle. Pd(PPh₃)₄ or a combination of a Pd(II) precursor like Pd(OAc)₂ with phosphine ligands is commonly used.

-

Base: A base is crucial for the transmetalation step. It activates the organoboron species by forming a more nucleophilic boronate complex, which facilitates the transfer of the organic group to the palladium center.[11][13] Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) are frequently employed.

-

Solvent: A mixture of an organic solvent (like toluene or dioxane) and an aqueous solution of the base is often used to ensure both the organic and inorganic reagents are sufficiently soluble.

Figure 2: Catalytic Cycle of the Suzuki-Miyaura Coupling.

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by enabling the palladium-catalyzed coupling of amines with aryl halides.[14][15][16] This reaction overcomes the limitations of classical methods, which often require harsh conditions and have limited scope.[14]

Causality Behind Experimental Choices:

-

Ligand: The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) are essential.[17] They promote the crucial reductive elimination step to form the C-N bond and prevent catalyst decomposition.[17]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOt-Bu) is a common choice, although weaker bases like carbonates can be used with more reactive systems.

-

Inert Atmosphere: The Pd(0) catalyst and the electron-rich phosphine ligands are sensitive to oxidation. Therefore, the reaction must be rigorously performed under an inert atmosphere (e.g., nitrogen or argon).[15]

Figure 3: Catalytic Cycle of Buchwald-Hartwig Amination.

Grignard Reagent Formation: Reversing Polarity

The transformation of the electrophilic aryl bromide into a nucleophilic organometallic species via Grignard reagent formation is a classic and powerful strategy.[18][19] This reaction, known as "umpolung" or reversal of polarity, generates a potent carbon nucleophile capable of attacking a wide range of electrophiles, such as aldehydes, ketones, and esters.[19][20]

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are extremely strong bases and will be instantly quenched by protic sources, including water.[18][20] Therefore, all glassware must be flame-dried, and anhydrous solvents (typically diethyl ether or THF) must be used.[19][21]

-

Magnesium Activation: The surface of magnesium metal is often coated with a passivating layer of magnesium oxide.[19] This layer must be disrupted to initiate the reaction. Methods include crushing the magnesium turnings, adding a small crystal of iodine, or using a chemical activator like 1,2-dibromoethane.[18][19]

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Reagents should be handled according to their specific safety data sheets (SDS).

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol describes the synthesis of 2-ethoxy-4-phenyl-1-methylbenzene, a biaryl compound, via a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Table 2: Reagents for Suzuki-Miyaura Coupling

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| This compound | 215.09 | 430 mg | 2.0 | 1.0 |

| Phenylboronic Acid | 121.93 | 293 mg | 2.4 | 1.2 |

| Pd(PPh₃)₄ | 1155.56 | 116 mg | 0.1 | 0.05 |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 636 mg | 6.0 | 3.0 |

| Toluene | - | 15 mL | - | - |

| Water | - | 5 mL | - | - |

Step-by-Step Methodology:

-

Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (430 mg, 2.0 mmol), phenylboronic acid (293 mg, 2.4 mmol), and Tetrakis(triphenylphosphine)palladium(0) (116 mg, 0.1 mmol).

-

Solvent and Base Addition: Add toluene (15 mL) to the flask. In a separate beaker, dissolve sodium carbonate (636 mg, 6.0 mmol) in water (5 mL). Add the aqueous solution to the reaction flask.

-

Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes to create an inert atmosphere. This is crucial to prevent the oxidation of the Pd(0) catalyst.

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. The biphasic mixture should be stirred efficiently to ensure good mixing between the organic and aqueous layers.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. The disappearance of the starting aryl bromide spot indicates reaction completion (typically 4-6 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel. Add 20 mL of ethyl acetate and 20 mL of water.

-

Extraction: Separate the layers. Extract the aqueous layer twice more with 15 mL portions of ethyl acetate. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with 20 mL of brine (saturated NaCl solution), then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel (e.g., using a gradient of 1-5% ethyl acetate in hexane) to afford the pure biaryl product.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

This protocol details the synthesis of 4-(2-ethoxy-4-methylphenyl)morpholine, a tertiary aryl amine, demonstrating a C-N bond formation.

Table 3: Reagents for Buchwald-Hartwig Amination

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| This compound | 215.09 | 430 mg | 2.0 | 1.0 |

| Morpholine | 87.12 | 209 mg (0.21 mL) | 2.4 | 1.2 |

| Pd₂(dba)₃ | 915.72 | 18.3 mg | 0.02 | 0.01 |

| XPhos | 476.65 | 28.6 mg | 0.06 | 0.03 |

| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 269 mg | 2.8 | 1.4 |

| Toluene (Anhydrous) | - | 10 mL | - | - |

Step-by-Step Methodology:

-

Catalyst Pre-formation (Glovebox Recommended): In a glovebox, add Tris(dibenzylideneacetone)dipalladium(0) (18.3 mg, 0.02 mmol), XPhos (28.6 mg, 0.06 mmol), and sodium tert-butoxide (269 mg, 2.8 mmol) to an oven-dried Schlenk flask with a stir bar.

-

Reagent Addition: Remove the flask from the glovebox. Add this compound (430 mg, 2.0 mmol) to the flask.

-

Solvent and Amine Addition: Under a positive pressure of argon, add anhydrous toluene (10 mL) via syringe, followed by morpholine (0.21 mL, 2.4 mmol).

-

Reaction: Seal the Schlenk flask and heat the mixture to 100 °C in an oil bath with stirring.

-

Monitoring: Monitor the reaction by TLC or GC-MS until the starting aryl bromide is consumed (typically 8-16 hours).

-

Work-up: Cool the reaction to room temperature. Quench the reaction by carefully adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Washing and Drying: Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter and concentrate the solution in vacuo. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 10-30% ethyl acetate in hexane) to yield the desired aryl amine.

References

- 1. 1-Bromo-4-((2-bromoethoxy)methyl)benzene | 103061-55-8 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. apicule.com [apicule.com]

- 4. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 5. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]

- 6. fiveable.me [fiveable.me]

- 7. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]

- 8. nobelprize.org [nobelprize.org]

- 9. nbinno.com [nbinno.com]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 17. m.youtube.com [m.youtube.com]

- 18. web.mnstate.edu [web.mnstate.edu]

- 19. adichemistry.com [adichemistry.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. m.youtube.com [m.youtube.com]

The Strategic deployment of 4-Bromo-2-ethoxy-1-methylbenzene in Modern Medicinal Chemistry: Application Notes and Protocols

In the landscape of contemporary drug discovery and development, the strategic use of versatile chemical building blocks is paramount to the efficient synthesis of novel therapeutic agents. 4-Bromo-2-ethoxy-1-methylbenzene emerges as a key intermediate, offering a synthetically tractable scaffold for the construction of complex molecular architectures. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in medicinal chemistry, with a focus on palladium-catalyzed cross-coupling reactions.

The unique substitution pattern of this compound—featuring a reactive bromine atom, an electron-donating ethoxy group, and a methyl group—renders it a valuable synthon for introducing a substituted phenyl moiety into target molecules. The bromine atom serves as a prime handle for palladium-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental to the assembly of a vast array of pharmacologically active compounds.

Core Applications in Medicinal Chemistry: A Focus on Cross-Coupling Reactions

The primary utility of this compound in medicinal chemistry lies in its participation in palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the precise and efficient construction of complex molecules.[1] Two of the most powerful and widely employed cross-coupling reactions for this purpose are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[2][3] This reaction is highly valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[2] For this compound, the Suzuki coupling enables the introduction of various aryl, heteroaryl, or vinyl groups at the 4-position, paving the way for the synthesis of biaryl and styrenyl compounds, which are common motifs in pharmaceutical agents.[4]

The success of a Suzuki-Miyaura coupling reaction is contingent on the careful selection of the catalyst, ligand, base, and solvent.

-

Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is critical.[2] Electron-rich and sterically hindered phosphine ligands, such as those of the biarylphosphine class, often enhance the efficiency of the catalytic cycle by promoting the oxidative addition and reductive elimination steps.

-

Base: A base is required to activate the boronic acid for transmetalation.[2] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction yield and should be chosen based on the stability of the substrates and the desired reaction kinetics.

-

Solvent: The solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water, must be capable of dissolving both the organic and inorganic reaction components to facilitate the reaction.[5]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

-

Phosphine ligand (e.g., SPhos, XPhos) (2-10 mol%)

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)

-

Anhydrous 1,4-dioxane

-

Degassed water

-

Nitrogen or Argon gas

-

Standard laboratory glassware and purification supplies

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

-

In a separate vial, pre-mix the palladium catalyst and the phosphine ligand in a small amount of the reaction solvent.

-

Add the catalyst/ligand pre-mixture to the Schlenk flask.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-